molecular formula C8H8BrNO2 B2499859 2-(Bromomethyl)-1-methyl-3-nitrobenzene CAS No. 77378-54-2

2-(Bromomethyl)-1-methyl-3-nitrobenzene

Cat. No.: B2499859
CAS No.: 77378-54-2
M. Wt: 230.061
InChI Key: MVLKTVRKDHDFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-3-nitrobenzene typically involves the bromination of 1-methyl-3-nitrobenzene. One common method is to react 1-methyl-3-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas in the presence of a metal catalyst. Chemical reductions are carried out in acidic media with appropriate reductants.

    Oxidation: Oxidation reactions are conducted in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate and prevent over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives, such as benzylamines, benzylthiols, and benzyl ethers.

    Reduction: 2-(Aminomethyl)-1-methyl-3-nitrobenzene or 2-(Aminomethyl)-1-methyl-3-aminobenzene.

    Oxidation: 2-(Bromomethyl)-1-carboxy-3-nitrobenzene.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in the labeling of biomolecules for imaging and detection purposes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.

    Reduction: The nitro group undergoes a stepwise reduction process, involving the formation of nitroso and hydroxylamine intermediates before being fully reduced to an amino group.

    Oxidation: The methyl group is oxidized through the formation of intermediate alcohol and aldehyde species before being converted to a carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2-(Chloromethyl)-1-methyl-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in nucleophilic substitution reactions.

    2-(Bromomethyl)-1-methyl-4-nitrobenzene: The nitro group is positioned differently on the benzene ring, affecting the compound’s electronic properties and reactivity.

Uniqueness

2-(Bromomethyl)-1-methyl-3-nitrobenzene is unique due to the presence of both the bromomethyl and nitro groups, which confer distinct reactivity patterns. The bromomethyl group is highly reactive towards nucleophiles, while the nitro group can undergo reduction and other transformations. This combination of functional groups makes the compound versatile for various synthetic applications.

Properties

IUPAC Name

2-(bromomethyl)-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKTVRKDHDFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77378-54-2
Record name 2-(bromomethyl)-1-methyl-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.